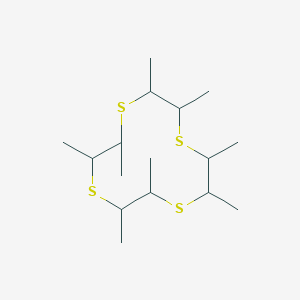
2,3,5,6,8,9,11,12-Octamethyl-1,4,7,10-tetrathiacyclododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6,8,9,11,12-Octamethyl-1,4,7,10-tetrathiacyclododecane is a complex organic compound characterized by its unique structure and properties. This compound is part of the larger family of cyclic organosulfur compounds, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,8,9,11,12-Octamethyl-1,4,7,10-tetrathiacyclododecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl-substituted thiols with a suitable cyclization agent. The reaction conditions often require a catalyst to facilitate the formation of the cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and distillation to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6,8,9,11,12-Octamethyl-1,4,7,10-tetrathiacyclododecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to thiols.
Substitution: The compound can participate in substitution reactions where one or more of its methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2,3,5,6,8,9,11,12-Octamethyl-1,4,7,10-tetrathiacyclododecane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,3,5,6,8,9,11,12-Octamethyl-1,4,7,10-tetrathiacyclododecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and processes. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Octamethylcyclotetrasiloxane: Another cyclic compound with similar structural features but different chemical properties.
Tetrakis(trimethylsilyloxy)silane: A silicon-based compound with multiple methyl groups.
Properties
CAS No. |
63084-43-5 |
|---|---|
Molecular Formula |
C16H32S4 |
Molecular Weight |
352.7 g/mol |
IUPAC Name |
2,3,5,6,8,9,11,12-octamethyl-1,4,7,10-tetrathiacyclododecane |
InChI |
InChI=1S/C16H32S4/c1-9-10(2)18-13(5)14(6)20-16(8)15(7)19-12(4)11(3)17-9/h9-16H,1-8H3 |
InChI Key |
VEYXSKVIHVHMSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(SC(C(SC(C(SC(C(S1)C)C)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



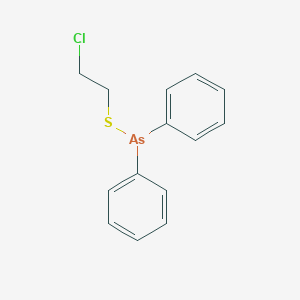
![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester](/img/structure/B14497177.png)
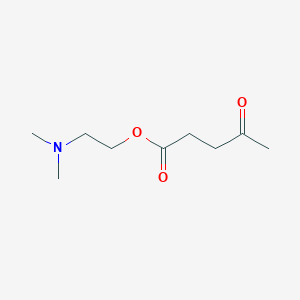
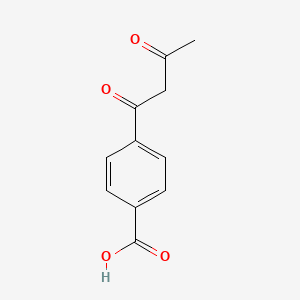
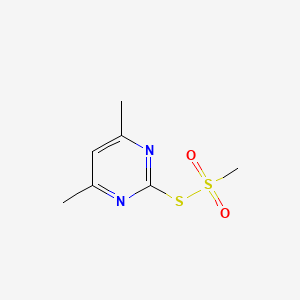

![3-[2,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14497213.png)
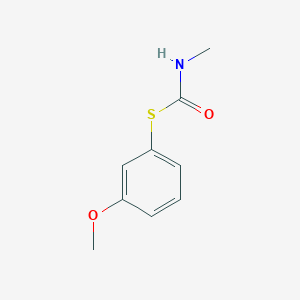
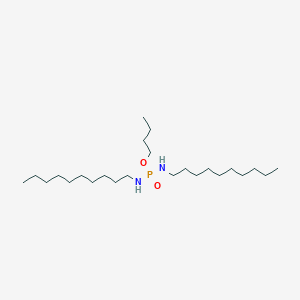

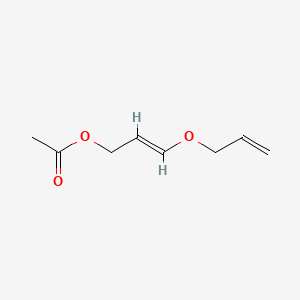
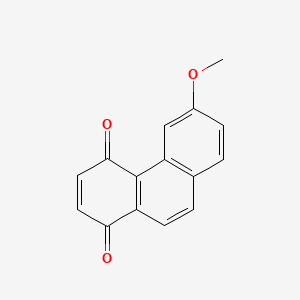
![1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro-](/img/structure/B14497231.png)
